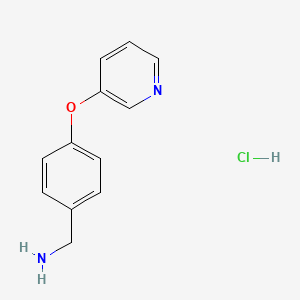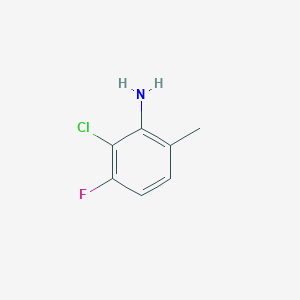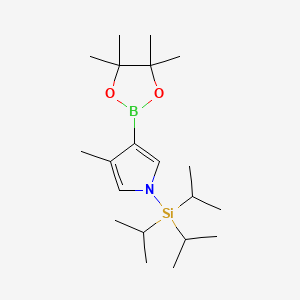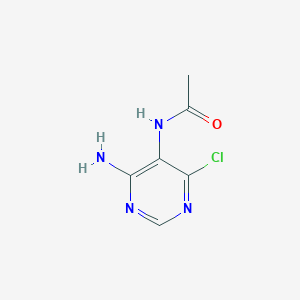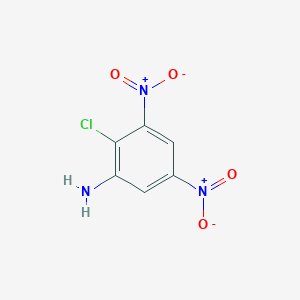
2-(4-Iodophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Iodophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-iodostyrene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions and yields the desired oxirane ring .
Another method involves the cyclization of halohydrins. For example, 4-iodophenyl-2-chloroethanol can be treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agent, solvent, and reaction temperature are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly strained and can be opened by nucleophiles such as water, alcohols, amines, and carboxylic acids
Substitution Reactions: The iodine atom on the phenyl ring can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, acids, or bases.
Solvents: Dichloromethane, ethanol, or other polar solvents.
Major Products Formed
Ring-Opening Products: Depending on the nucleophile, products such as diols, amino alcohols, or hydroxy acids can be formed.
Substitution Products: Products with different substituents on the phenyl ring, such as phenylthiols or phenylamines.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)oxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of epoxides and related compounds.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, especially those requiring epoxide intermediates.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways involving epoxides.
Industrial Applications: The compound is used in the production of polymers and other materials that benefit from the unique properties of the oxirane ring.
Mecanismo De Acción
The primary mechanism of action for 2-(4-Iodophenyl)oxirane involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile and reaction conditions . The iodine atom on the phenyl ring can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)oxirane: Similar in structure but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in reaction rates and conditions due to the different halogen.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom on the phenyl ring. It is less reactive than the iodine-substituted compound but still undergoes similar types of reactions.
2-(4-Fluorophenyl)oxirane: Features a fluorine atom, which significantly alters the compound’s reactivity and stability compared to the iodine-substituted analog.
Uniqueness
2-(4-Iodophenyl)oxirane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences the compound’s reactivity, making it more susceptible to nucleophilic substitution and other reactions . The iodine atom also enhances the compound’s utility in radiolabeling and imaging studies .
Propiedades
Fórmula molecular |
C8H7IO |
|---|---|
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)oxirane |
InChI |
InChI=1S/C8H7IO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 |
Clave InChI |
KMCIOYBQDJMMFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


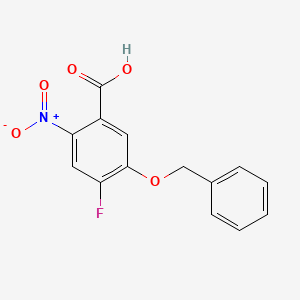

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

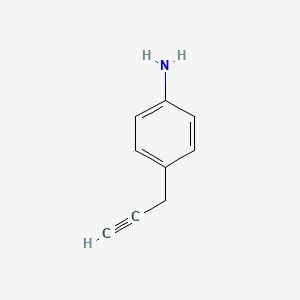

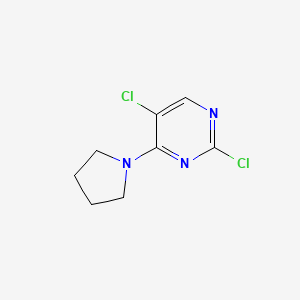
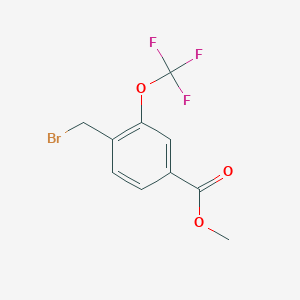
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
